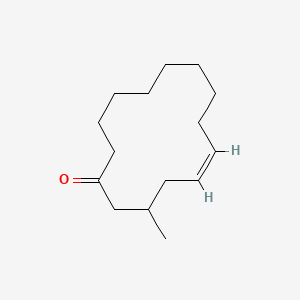
Tin arsenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin arsenide is a crystalline solid compound composed of tin and arsenic. It is known for its semiconductor properties and is used in various electronic and photo-optic applications. The compound’s unique properties make it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Tin arsenide can be synthesized through several methods. One common method involves the direct reaction of tin and arsenic at high temperatures. The reaction can be represented as:
3 Sn+2 As→Sn3As2
This reaction typically occurs in a sealed environment to prevent the loss of arsenic due to its volatile nature.
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity tin and arsenic. The materials are heated in a controlled environment to ensure the formation of the desired compound. Advanced techniques such as molecular beam epitaxy (MBE) and chemical vapor deposition (CVD) are also employed to produce high-quality this compound films for electronic applications.
化学反应分析
Types of Reactions: Tin arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of tin oxide and arsenic trioxide.
Reduction: Reduction reactions involving this compound typically require strong reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Substitution reactions can occur when this compound reacts with halogens, resulting in the formation of tin halides and arsenic halides.
Major Products Formed:
Oxidation: Tin oxide (SnO₂) and arsenic trioxide (As₂O₃)
Reduction: Elemental tin (Sn) and arsenic (As)
Substitution: Tin halides (e.g., SnCl₂) and arsenic halides (e.g., AsCl₃)
科学研究应用
Tin arsenide has a wide range of applications in scientific research:
Chemistry: It is used as a semiconductor material in various chemical sensors and detectors.
Biology: Research is ongoing to explore its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: this compound’s unique properties are being investigated for potential therapeutic applications, including targeted drug delivery systems.
Industry: It is used in the production of electronic devices such as transistors, light-emitting diodes (LEDs), and solar cells.
作用机制
The mechanism by which tin arsenide exerts its effects is primarily related to its semiconductor properties. It interacts with light and electrical fields, making it useful in photo-optic applications. The compound’s ability to conduct electricity and its interaction with light are key to its functionality in electronic devices. Molecular targets and pathways involved include the conduction and valence bands, which facilitate the movement of electrons and holes within the material.
相似化合物的比较
- Gallium arsenide (GaAs)
- Indium arsenide (InAs)
- Zinc arsenide (Zn₃As₂)
Comparison:
- Gallium arsenide: Like tin arsenide, gallium arsenide is a III-V semiconductor with excellent electronic properties. gallium arsenide is more widely used in high-frequency and optoelectronic applications.
- Indium arsenide: Indium arsenide is known for its high electron mobility, making it suitable for high-speed electronic devices. This compound, on the other hand, offers a balance of properties that make it versatile for various applications.
- Zinc arsenide: Zinc arsenide is another semiconductor material, but it is less commonly used compared to this compound. This compound’s unique combination of properties makes it more attractive for certain applications.
属性
CAS 编号 |
39332-13-3 |
|---|---|
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC 名称 |
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12) |
InChI 键 |
OPKFIKAYNXEJQA-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
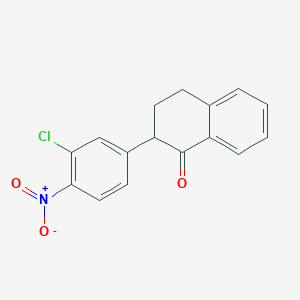



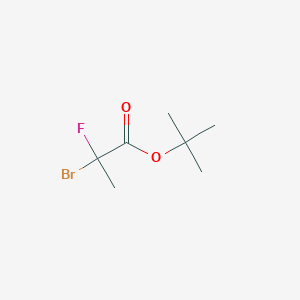
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)
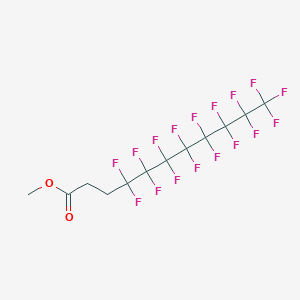
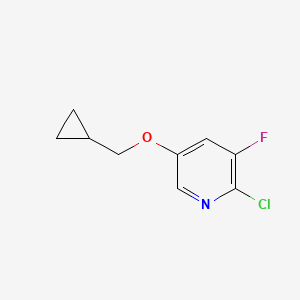

![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)
